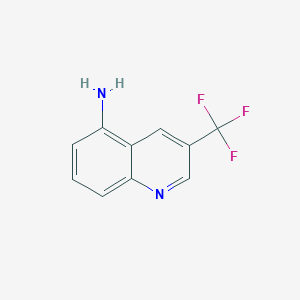![molecular formula C13H21NO4 B3111449 2-{1-[(叔丁氧羰基)羰基]哌啶-4-亚甲基}丙酸 CAS No. 1824085-55-3](/img/structure/B3111449.png)
2-{1-[(叔丁氧羰基)羰基]哌啶-4-亚甲基}丙酸
描述
“2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid” is a chemical compound with the CAS Number: 1824085-55-3 . It has a molecular weight of 255.31 and its IUPAC name is 2-[1-(tert-butoxycarbonyl)-4-piperidinylidene]propanoic acid . The compound is also known as Boc-piperidine-4-carboxylic acid or Boc-4-piperidone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-9(11(15)16)10-5-7-14(8-6-10)12(17)18-13(2,3)4/h5-8H2,1-4H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用
- Application : PROTACs are designed to selectively degrade specific target proteins by recruiting them to the cellular proteasome machinery. This compound’s structural features make it suitable for linking the target-binding moiety and the E3 ligase-recruiting moiety in PROTAC molecules .
Protein Degradation (PROTAC Development)
安全和危害
作用机制
Target of Action
It is noted that this compound is used as a linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The compound, being a linker in PROTAC development, plays a crucial role in connecting the E3 ligase ligand and the target protein ligand . The rigidity of the linker, which this compound provides, may impact the 3D orientation of the PROTAC and thus the formation of the ternary complex (E3 ligase - PROTAC - target protein) . This can influence the efficiency of target protein degradation .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific target protein that the PROTAC is designed to degrade. By leading to the degradation of target proteins, it can influence various biochemical pathways in which the target protein is involved .
Pharmacokinetics
The design of protacs, including the choice of linker, can impact their pharmacokinetic properties .
Result of Action
The result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, influencing cellular processes in which the protein is involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of the PROTAC . Additionally, the presence of other molecules can influence the binding of the PROTAC to the E3 ligase and the target protein .
属性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-9(11(15)16)10-5-7-14(8-6-10)12(17)18-13(2,3)4/h5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAZHJKHTXNPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Fluorodibenzo[b,d]furan](/img/structure/B3111381.png)

![5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate](/img/structure/B3111409.png)
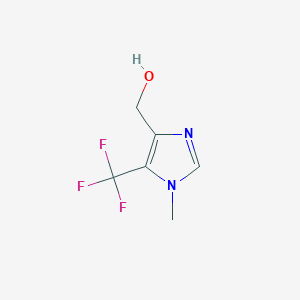
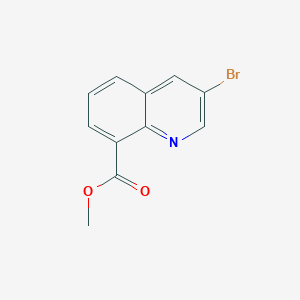

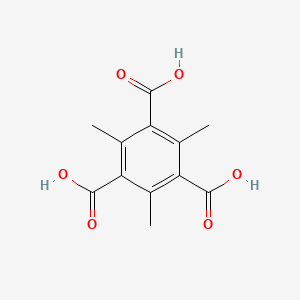
![3-Oxo-3-[5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B3111433.png)
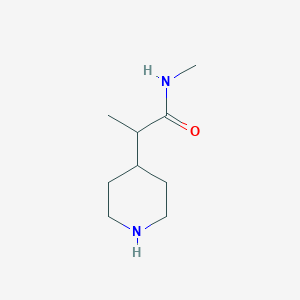
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate](/img/structure/B3111448.png)

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)
